5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione
Description
The compound 5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic molecule featuring a bicyclic nonane structure fused with a pyrimidine dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-23-19(27)16(10-22-21(23)29)9-18(26)24-12-15-7-8-17(13-24)25(20(15)28)11-14-5-3-2-4-6-14/h2-6,10,15,17H,7-9,11-13H2,1H3,(H,22,29)/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDILDDYJOMVYFI-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC1=O)CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic nonane core. One common approach is the Michael addition reaction using organometallic enantiomeric scaffolding . The synthesis typically involves the following steps:
Formation of the bicyclic nonane core: This can be achieved through a series of cyclization reactions.
Introduction of the benzyl group: This step involves the use of benzyl halides under basic conditions.
Attachment of the pyrimidine dione moiety: This is typically done through a condensation reaction with appropriate pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The bicyclic nonane core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, enhancing its biological activity and chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic nonane core and pyrimidine dione moiety allow it to bind effectively to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-7-one: A bicyclic lactone with similar structural features.
2-oxa-7-azaspiro[3.5]nonane: A spirocyclic oxetane with comparable biological activities.
Uniqueness
The uniqueness of 5-[2-[(1S,5R)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione lies in its combination of a bicyclic nonane core with a pyrimidine dione moiety, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
